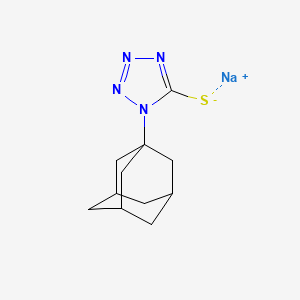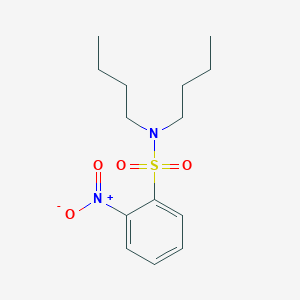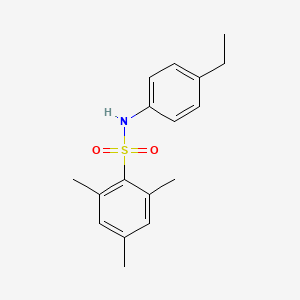
4-(3-ethoxy-4-methoxybenzyl)-2,6-dimethylmorpholine
Vue d'ensemble
Description
4-(3-ethoxy-4-methoxybenzyl)-2,6-dimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicine and pharmacology.
Mécanisme D'action
The mechanism of action of 4-(3-ethoxy-4-methoxybenzyl)-2,6-dimethylmorpholine involves the inhibition of various cellular processes that are essential for the survival and proliferation of cancer cells and viruses. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. It also inhibits the replication of viruses by interfering with their entry into host cells and their ability to replicate.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to modulate the expression of various genes that are involved in cancer and viral infections. The compound has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(3-ethoxy-4-methoxybenzyl)-2,6-dimethylmorpholine in lab experiments is its high potency and specificity. The compound has been found to be effective at low concentrations, which reduces the risk of toxicity. However, one of the major limitations of using the compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 4-(3-ethoxy-4-methoxybenzyl)-2,6-dimethylmorpholine. One of the major areas of focus is the optimization of the synthesis method to improve the yield and purity of the product. Another area of focus is the development of novel formulations and delivery systems that can enhance the solubility and bioavailability of the compound. Furthermore, the compound's potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, should be explored. Finally, the safety and efficacy of the compound in clinical trials should be evaluated to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in the field of medicine and pharmacology. Its high potency, specificity, and therapeutic effects make it an attractive candidate for further research and development. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and safety and efficacy in clinical trials.
Applications De Recherche Scientifique
4-(3-ethoxy-4-methoxybenzyl)-2,6-dimethylmorpholine has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been found to possess significant anticancer, antiviral, and antimicrobial properties. The compound has shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been found to be effective against certain viral infections, such as herpes simplex virus and human immunodeficiency virus.
Propriétés
IUPAC Name |
4-[(3-ethoxy-4-methoxyphenyl)methyl]-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-5-19-16-8-14(6-7-15(16)18-4)11-17-9-12(2)20-13(3)10-17/h6-8,12-13H,5,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLAVBCEPGFHJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CC(OC(C2)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile](/img/structure/B3844273.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)nicotinamide](/img/structure/B3844274.png)

![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B3844304.png)
![1-{4-[4-(3-bromo-4-hydroxy-5-methoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844305.png)



![N,N,N'-trimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine](/img/structure/B3844341.png)
![2,6-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3844349.png)
![1-{4-[4-(3-thienylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844350.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile](/img/structure/B3844369.png)
![1-[(4-chlorobenzyl)sulfinyl]-3-phenoxy-2-propanol](/img/structure/B3844379.png)